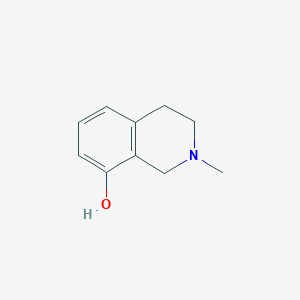

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-6-5-8-3-2-4-10(12)9(8)7-11/h2-4,12H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLXGEARAXXBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14788-32-0 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and substituted isoquinolines with various functional groups .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities against various pathogens and is studied for its potential as an antimicrobial agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders and other diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter levels in the brain . Additionally, its interaction with cellular pathways can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Structural and Substituent Variations

Table 1: Key Structural Analogs and Substituent Differences

Physicochemical Properties

- Boiling Point and Solubility: The C2 methyl group in the target compound increases molecular weight (163.22 vs. 149.19 for the non-methylated analog) and slightly elevates boiling point compared to 1,2,3,4-Tetrahydroisoquinolin-8-ol (294.3°C vs. ~290°C estimated).

- Lipophilicity : Methoxy-substituted analogs (e.g., 2245-94-5) exhibit higher logP values due to the hydrophobic methoxy groups, enhancing membrane permeability.

- Stereochemical Effects : The [R,(-)]-configured 1-methyl analog (CAS 529-58-8) demonstrates how stereochemistry influences receptor binding, a critical factor in bioactive compounds.

Pharmacological Implications

- Target Compound : The hydroxyl group at C8 may facilitate hydrogen bonding with biological targets, while the C2 methyl group could sterically hinder interactions with certain enzymes or receptors.

- Methoxy-Substituted Analogs : Compounds like 2245-94-5 and Pellotine (CAS 529-58-8) are associated with psychoactive properties, as Pellotine is derived from peyote (Lophophora williamsii). Their methoxy groups likely enhance blood-brain barrier penetration.

- Fluorinated Analog : The 5-fluoro derivative () may exhibit improved metabolic stability due to fluorine’s electronegativity, a common strategy in drug design.

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (also referred to as 2-MTIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article reviews the biological activity of 2-MTIQ, focusing on its neuroprotective properties, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has the molecular formula and a molecular weight of approximately 179.22 g/mol. It features a bicyclic structure characterized by a saturated isoquinoline core. The presence of a hydroxyl group at position 8 and a methyl group at position 2 contributes to its unique biological profile.

Neuroprotective Properties

Research indicates that 2-MTIQ exhibits significant neuroprotective effects. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, 2-MTIQ can increase the levels of these neurotransmitters in the brain, which is particularly relevant in the context of neurodegenerative diseases.

The neuroprotective mechanism of 2-MTIQ involves several pathways:

- Inhibition of Monoamine Oxidase : This leads to increased concentrations of monoamines in the brain, enhancing mood and cognitive function.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress that contributes to neuronal damage.

- Modulation of Neurotransmitter Systems : It interacts with glutamatergic and dopaminergic systems, which are crucial in maintaining neurological health.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-MTIQ:

- Chronic Administration in Mice : A study administered 2-MTIQ chronically to C57BL/6J mice. The results showed atrophic neurons in the substantia nigra pars compacta and reduced tyrosine hydroxylase immunoreactivity, suggesting potential parkinsonism effects at high doses .

- Neuroprotective Effects Against Neurotoxins : Another study indicated that 2-MTIQ could attenuate the effects of neurotoxins like MPTP and rotenone, which are known to induce parkinsonian symptoms . This suggests that 2-MTIQ may have protective effects against neurodegeneration.

- Interaction with Pain Pathways : In diabetic neuropathic pain models, treatment with related compounds showed restoration of altered monoamine levels and improvement in pain thresholds . This points to potential therapeutic applications in managing chronic pain conditions.

Comparative Analysis with Related Compounds

The biological activities of 2-MTIQ can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Enhanced neuroprotective effects |

| Salsolinol | Hydroxyl group at position 1 | Associated with addiction mechanisms |

| 1-Benzyltetrahydroisoquinoline | Benzyl group substitution | Potential antitumor activity |

The unique positioning of hydroxyl groups in 2-MTIQ enhances its neuroprotective properties compared to other compounds in its class.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via hydrogenation and alkylation sequences. For example, hydrogenation of allenes (e.g., compound 7) using (dIpc)₂BH at 0°C produces kinetic intermediates (≥20:1 stereoselectivity), while higher temperatures (85°C) favor thermodynamic isomers (≥12:1 selectivity) . Subsequent aldehyde alkylation at -78°C yields 1,2-diol derivatives (80–92% e.e.). Optimizing solvent (THF or dichloromethane) and catalyst (e.g., Pd(dppf)Cl₂ for Suzuki coupling) improves purity .

Q. How is the stereochemical integrity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol maintained during synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control is critical. Low-temperature hydrogenation (0°C) with chiral boron catalysts like (dIpc)₂BH preserves stereoselectivity (≥20:1 dr), while elevated temperatures (85°C) allow isomerization to stable configurations . Chiral phosphoramidite ligands (e.g., 2-methyltetrahydroquinoline derivatives) in iridium-catalyzed allylic alkylation further enhance enantioselectivity (up to 92% e.e.) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use -/-NMR to confirm regiochemistry (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and optical rotation for enantiopurity. HRMS and elemental analysis validate molecular formulas, while GC monitors reaction progress . Melting points (e.g., 214–216°C for Suzuki-coupled derivatives) help assess crystallinity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 5- or 8-position of the isoquinoline scaffold?

- Methodological Answer : Directed ortho-metalation (DoM) with isopropyl lithium introduces substituents at position 2, followed by demethylation to restore hydroxyl groups . For position 5, Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-hydroxy-3-methoxyphenylboronic acid) under Pd catalysis (85°C, 12 h) achieves cross-coupling (75% yield) . Protecting hydroxyl groups with TBDMSCl (imidazole, DMF, 0°C) prevents unwanted side reactions .

Q. How can enantioselective allylic alkylation be applied to synthesize chiral derivatives?

- Methodological Answer : Iridium catalysts with phosphoramidite ligands (e.g., 2-methyltetrahydroquinoline-derived) enable allylic alkylation of indoles or fluorobis(phenylsulfonyl)methane. For example, using [Ir(cod)Cl]₂ (5 mol%) and ligand L1 (6 mol%) in dichloromethane at 25°C yields spiroindolenines with 90% e.e. . Optimize solvent polarity and ligand bite angle to control regioselectivity.

Q. How should researchers resolve contradictions in stereochemical outcomes across different synthetic methods?

- Methodological Answer : Contradictions often arise from competing kinetic vs. thermodynamic pathways. For example, hydrogenation at 0°C yields syn-diols (kinetic), while 85°C favors anti-diols (thermodynamic) . Use variable-temperature NMR to track isomerization and DFT calculations to model transition states. Cross-validate with X-ray crystallography for ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.